tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
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Overview
Description
tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a piperazine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of the tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Addition of the Methoxy Group: The methoxy group is added through methylation reactions using methanol or methyl halides in the presence of a base.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-butyl (2R)-2-(2-hydroxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl (2R)-2-(2-chloro-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl (2R)-2-(2-amino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in the functional groups attached to the piperazine ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
XFNONNLAJOFYHF-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC |
Origin of Product |
United States |
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